molecular formula C14H17N3O2S B2734180 8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2185860-74-4

8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2734180
CAS No.: 2185860-74-4
M. Wt: 291.37
InChI Key: NRSPJHJRIBXXON-QMTHXVAHSA-N
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Description

8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
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Scientific Research Applications

Biomedical Applications

Pyrido[2,3-d]pyrimidin-7(8H)-ones, a class of compounds to which the specified chemical belongs, are known for their biomedical applications. These compounds are of significant interest due to their structural similarity to nitrogen bases present in DNA and RNA. They have been the focus of extensive research, with over 20,000 structures described in literature, including patents (Jubete et al., 2019).

Synthesis and Reactivity

The synthesis and reactivity of related compounds, such as 2-thioxopyrido[2,3-d]pyrimidin-4-(1H)-ones, have been explored. These derivatives have been synthesized through reactions with various chemicals, leading to the creation of new polynuclear heterocyclic ring systems (El-Gazzar et al., 2007).

Crystal Structure

The crystal structure of related compounds, like 8-thia-1,4-diazacycl[3.3.2]azine, derived from similar pyrido[2,3-d]pyrimidine structures, has been determined through X-ray diffraction analysis, providing insights into their molecular configuration (Campaigne et al., 1979).

Antimicrobial Activity

Some pyrido[2,3-d]pyrimidine derivatives, including those with methylthio substituents, have shown promising antimicrobial activity. This has been evaluated through various biological assays, indicating potential use in developing new antimicrobial agents (Sirakanyan et al., 2019).

Tyrosine Kinase Inhibitors

The pyrido[2,3-d]pyrimidin-7(8H)-ones have been investigated for their potential as tyrosine kinase inhibitors, particularly as ZAP-70 inhibitors. This research has led to the synthesis of biologically active compounds with diverse substituents, expanding the scope of their medicinal applications (Masip et al., 2021).

Cyclin-Dependent Kinase Inhibitors

These compounds have also been identified as inhibitors of cyclin-dependent kinases (Cdks). The study of various analogs has led to the identification of potent Cdk inhibitors, highlighting their potential in cell cycle regulation and cancer therapy (Barvian et al., 2000).

Interaction with DNA

The interaction of these compounds with DNA has been a subject of interest. Studies have shown that certain derivatives can interact with calf thymus DNA (ctDNA) through groove binding, indicating potential for DNA-targeted therapies (Zhang et al., 2013).

Antitumor Activity

Research has been conducted on the antitumor activity of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-8-amines, revealing that some derivatives exhibit significant antitumor effects. This suggests their potential in developing new anticancer drugs (Sirakanyan et al., 2019).

Aldose Reductase Inhibitors

Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors, displaying significant inhibitory activity. This suggests their utility in treating conditions related to aldose reductase, such as diabetic complications (La Motta et al., 2007).

Antibacterial Activity

Synthesized pyrido[2,3-d]pyrimidin-4(1H)-ones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights their potential in combating bacterial infections (Narayana et al., 2009).

Properties

IUPAC Name

8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-14(19)7-3-4-10(14)17-11(18)6-5-9-8-15-13(20-2)16-12(9)17/h5-6,8,10,19H,3-4,7H2,1-2H3/t10-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSPJHJRIBXXON-QMTHXVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N2C(=O)C=CC3=CN=C(N=C32)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1N2C(=O)C=CC3=CN=C(N=C32)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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